molecular formula C17H18N2O5 B4879250 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4879250
M. Wt: 330.33 g/mol
InChI Key: FBIBVERQBBHAKA-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CDDP, is a synthetic compound that has been extensively studied for its potential applications in the fields of medicine and biology. This compound has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit DNA synthesis and repair, leading to cell death. In Alzheimer's disease, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to contribute to the development of the disease. In diabetes, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to activate AMPK, a protein that plays a key role in regulating glucose metabolism.
Biochemical and Physiological Effects:
1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. In addition, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve glucose uptake and insulin sensitivity, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its well-documented biochemical and physiological effects, which make it a reliable tool for studying various diseases and biological processes. However, one limitation of using 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential toxicity, which can vary depending on the dose and duration of treatment.

Future Directions

There are several potential future directions for research on 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new derivatives of 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione that may possess improved efficacy and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, which may lead to the development of new treatments for various diseases. Finally, further research is needed to fully understand the advantages and limitations of using 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments, which may help to optimize its use as a research tool.

Synthesis Methods

The synthesis of 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of cyclohexanone with malonic acid in the presence of acetic anhydride to form 2-cyclohexylidenemalononitrile. This compound is then reacted with 3,4-dihydroxybenzaldehyde to yield the final product, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Scientific Research Applications

1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the formation of amyloid beta plaques, which are believed to contribute to the development of the disease. In diabetes research, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve insulin sensitivity and glucose uptake.

properties

IUPAC Name

(5Z)-1-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c20-13-7-6-10(9-14(13)21)8-12-15(22)18-17(24)19(16(12)23)11-4-2-1-3-5-11/h6-9,11,20-21H,1-5H2,(H,18,22,24)/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIBVERQBBHAKA-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

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